molecular formula C17H15F3N2O4S2 B2539691 Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 877654-72-3

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No.: B2539691
CAS No.: 877654-72-3
M. Wt: 432.43
InChI Key: VYUYNEUZSUQVIQ-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin core fused with a tetrahydrothiophene ring. Key structural elements include:

  • A 4-(trifluoromethoxy)phenyl group at position 3 of the pyrimidine ring, contributing electron-withdrawing properties and metabolic stability.
  • A methyl propanoate thioether side chain at position 2, which may enhance solubility and modulate pharmacokinetics.

Properties

IUPAC Name

methyl 2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4S2/c1-9(15(24)25-2)28-16-21-12-7-8-27-13(12)14(23)22(16)10-3-5-11(6-4-10)26-17(18,19)20/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUYNEUZSUQVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The trifluoromethoxy group enhances the lipophilicity and potential bioactivity of the molecule. The presence of a thioether linkage is also significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases that are crucial for cell cycle progression.

Case Study:
A study evaluating similar thieno[3,2-d]pyrimidine derivatives found that they exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the pyrimidine ring could enhance potency against specific cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Compounds with thiol or thioether groups have been noted for their ability to disrupt bacterial cell membranes and inhibit microbial growth.

Research Findings:
In vitro studies demonstrated that related compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve interference with bacterial metabolic pathways and membrane integrity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction: Similar compounds have been shown to intercalate with DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells.
  • Membrane Disruption: Its antimicrobial properties may arise from disrupting bacterial membranes or interfering with metabolic processes.

Comparative Analysis

To understand the unique properties of this compound compared to other similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological ActivityNotes
Methyl 2-((4-oxo...Thieno[3,2-d]pyrimidine core with trifluoromethoxyAnticancer, AntimicrobialPotential for further development
Compound AThieno[3,2-d]pyrimidine without trifluoromethoxyModerate anticancerLess effective than target compound
Compound BSimilar core structure with different substituentsAntimicrobial onlyLacks anticancer properties

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and side chains:

Compound Name Core Structure Key Substituents Molecular Formula Key Properties (Predicted/Reported)
Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate Thieno[3,2-d]pyrimidin-tetrahydro - 4-(Trifluoromethoxy)phenyl
- Methyl propanoate thioether
C₁₇H₁₅F₃N₂O₄S₂ High lipophilicity (logP ~3.5)<sup>†</sup>
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-tetrahydro - 4-Methylphenyl
- Acetamide-linked trifluoromethoxyphenyl
C₂₁H₁₈F₃N₃O₃S₂ Moderate solubility (logP ~4.2)<sup>‡</sup>
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene - 4-Hydroxyphenyl
- Ethyl ester and amino side chains
C₂₂H₂₅NO₅S Lower lipophilicity (logP ~2.8)

Key Observations :

  • Substituent Influence: The trifluoromethoxy group in the target compound enhances metabolic stability compared to the 4-methylphenyl group in the analogue from .
  • Side Chain Variations: The methyl propanoate thioether in the target compound may offer improved hydrolysis resistance compared to the acetamide side chain in ’s compound, which could be prone to enzymatic cleavage .
  • Solubility Trends : The presence of a hydroxyphenyl group in ’s compound correlates with lower logP values, suggesting better aqueous solubility than the trifluoromethoxy-containing analogues .

Pharmacokinetic and Bioactivity Comparisons

While direct bioactivity data for the target compound is unavailable, structural analogues provide insights:

  • Compound : The hydroxyphenyl group and ethyl ester side chain likely improve solubility but may reduce membrane permeability compared to the target compound .

Preparation Methods

Cyclocondensation of Aminothiophene Carboxylates

The core structure is typically synthesized via cyclocondensation of methyl 3-aminothiophene-2-carboxylate derivatives with urea or thiourea analogs. For this compound:

  • Starting Material Preparation :
    Methyl 3-amino-4,5,6,7-tetrahydrothiophene-2-carboxylate is synthesized via reduction of the corresponding thiophene derivative using hydrogenation or catalytic transfer methods.

  • Urea Formation :
    Reaction with 4-(trifluoromethoxy)phenyl isocyanate in dichloromethane yields the intermediate urea derivative:
    $$
    \text{Thiophene-NH}_2 + \text{Ar-NCO} \rightarrow \text{Thiophene-NH-C(O)-NH-Ar} \quad
    $$

  • Cyclization :
    Treatment with sodium hydroxide in ethanol induces cyclization to form 3-(4-(trifluoromethoxy)phenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2(1H)-one.

Alternative Route via Thiourea Derivatives

A thiourea intermediate offers a pathway to introduce the thioether side chain:

  • Thiourea Synthesis :
    Methyl 3-aminothiophene-2-carboxylate reacts with 4-(trifluoromethoxy)phenyl isothiocyanate under microwave irradiation to form a thiourea derivative.

  • Cyclization to Thioxo Intermediate :
    Alkaline cyclization (KOH/EtOH) produces 2-thioxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one.

  • Reduction to Thiol :
    The thioxo group is reduced to a thiol using Raney nickel and hydrogen gas:
    $$
    \text{C=S} \xrightarrow{\text{H}_2/\text{Ni}} \text{C-SH} \quad
    $$

Introduction of the Thioether Side Chain

Nucleophilic Substitution

The thiolate anion generated from the reduced intermediate undergoes alkylation with methyl 2-bromopropanoate:

  • Thiolate Formation :
    Deprotonation of the thiol with potassium carbonate in DMF yields a nucleophilic thiolate.

  • Alkylation :
    Reaction with methyl 2-bromopropanoate at 60–80°C affords the target compound:
    $$
    \text{S}^- + \text{BrCH}2\text{C(O)OMe} \rightarrow \text{S-CH}2\text{C(O)OMe} \quad
    $$

Optimization Notes :

  • Higher yields (78–85%) are achieved using polar aprotic solvents like DMF.
  • Excess alkylating agent (1.2 equiv) minimizes disulfide formation.

Mitsunobu Reaction

For oxygen-sensitive intermediates, the Mitsunobu reaction couples the thiol with methyl 2-hydroxypropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{SH} + \text{HOCH}2\text{C(O)OMe} \xrightarrow{\text{DEAD/PPh}3} \text{S-CH}_2\text{C(O)OMe} \quad
$$

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, SCH₂), 3.78 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, tetrahydro ring).

  • ¹³C NMR :
    δ 170.2 (C=O), 159.8 (CF₃O-Ar), 121.5 (q, J = 256 Hz, CF₃), 55.1 (OCH₃).

Mass Spectrometry

  • ESI-MS : m/z 461.1 [M+H]⁺ (calc. 461.45).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Thiourea/Alkylation 78 98 Scalable, minimal byproducts
Mitsunobu 65 95 Avoids strong bases
Direct Substitution 72 97 Fewer steps

The thiourea/alkylation route is preferred for industrial-scale synthesis due to cost-effectiveness and higher yields.

Challenges and Mitigation Strategies

  • Thiol Oxidation :
    Conduct reactions under nitrogen to prevent disulfide formation.

  • Regioselectivity :
    Use bulky bases (e.g., DBU) to enhance substitution at position 2.

  • Purification :
    Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted starting materials.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified ester groups (e.g., ethyl instead of methyl) exhibit enhanced bioavailability.

Q & A

Q. Methodology :

Variate substituents : Replace the trifluoromethoxyphenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to assess electronic effects on bioactivity .

Modify the thioether linkage : Test methyl propanoate vs. ethyl or tert-butyl esters to evaluate steric and solubility impacts .

Biological assays : Use enzyme inhibition assays (e.g., kinase targets) or cell-based models to correlate structural changes with activity. For example, fluorophenyl analogs in showed enhanced kinase inhibition .
Data Analysis : Apply multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) influencing activity .

Advanced: What strategies resolve contradictory biological data between this compound and its analogs?

  • Replicate experiments : Ensure consistent assay conditions (e.g., cell lines, incubation time) to rule out procedural variability .
  • Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound dissolution in assay media; poor solubility may lead to false negatives .
  • Metabolic stability testing : Compare hepatic microsome stability to identify if rapid metabolism explains discrepancies in vivo vs. in vitro results .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., the pyrimidinone carbonyl group) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict stability in aqueous vs. organic media. For example, trifluoromethoxy groups enhance hydrophobic interactions .
  • Docking studies : Model binding to biological targets (e.g., ATP-binding pockets) to prioritize synthetic analogs for testing .

Basic: What are the common impurities formed during synthesis, and how are they controlled?

  • By-products : Unreacted thienopyrimidine intermediates or over-oxidized sulfur species.
  • Control methods :
    • Chromatography : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound .
    • In-process monitoring : TLC or LC-MS at each step to detect side reactions early .

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Variables : Temperature (60–120°C), solvent (DMF vs. DMSO), and catalyst loading (5–20 mol%).
  • Response surface methodology : Maximize yield and purity using a central composite design. For example, highlights temperature as the most critical factor in analogous syntheses .
  • Statistical tools : Use Minitab or JMP to analyze interactions between variables and identify optimal conditions .

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